molecular formula C13H11ClN2O3 B11948442 2-(2-Chlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide CAS No. 259856-55-8

2-(2-Chlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

Cat. No.: B11948442
CAS No.: 259856-55-8
M. Wt: 278.69 g/mol
InChI Key: XKRRUQOMIOJFKI-OVCLIPMQSA-N
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Description

2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is an organic compound that features both chlorophenoxy and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the condensation of 2-(2-chlorophenoxy)acetic acid hydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The furan and chlorophenoxy moieties can contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)acetic acid hydrazide
  • Furan-2-carbaldehyde hydrazone
  • 2-(2-Chlorophenoxy)-N’-(thiophen-2-ylmethylene)acetohydrazide

Uniqueness

2-(2-Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is unique due to the presence of both chlorophenoxy and furan moieties, which can impart distinct chemical and biological properties

Properties

CAS No.

259856-55-8

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H11ClN2O3/c14-11-5-1-2-6-12(11)19-9-13(17)16-15-8-10-4-3-7-18-10/h1-8H,9H2,(H,16,17)/b15-8+

InChI Key

XKRRUQOMIOJFKI-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=CO2)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=CO2)Cl

Origin of Product

United States

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